2,3,7,8-tetrachlorodibenzofuran

Catalog No.
S3355147
CAS No.
89059-46-1
M.F
C12H4Cl4O
M. Wt
306.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,7,8-tetrachlorodibenzofuran

CAS Number

89059-46-1

Product Name

2,3,7,8-tetrachlorodibenzofuran

IUPAC Name

2,3,7,8-tetrachlorodibenzofuran

Molecular Formula

C12H4Cl4O

Molecular Weight

306.0 g/mol

InChI

InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H

InChI Key

KSMVNVHUTQZITP-UHFFFAOYSA-N

SMILES

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl

solubility

In water, 6.92X10-4 mg/l @ 26 °C

Canonical SMILES

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl

Isomeric SMILES

[13CH]1=[13C]2[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O[13C]2=[13CH][13C](=[13C]1Cl)Cl)Cl)Cl

2,3,7,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran with the chemical formula C₁₂H₄Cl₄O. It belongs to the chlorinated dibenzofuran family, which consists of 135 different compounds characterized by varying numbers of chlorine atoms attached to the dibenzofuran structure. This compound was first identified in the mid-20th century as an unintended by-product during the production of chlorinated compounds. Notably, it is not manufactured for commercial purposes but is released into the environment through waste incineration, fires involving polychlorinated biphenyl transformers, and other industrial processes that involve chlorine .

The formation of 2,3,7,8-tetrachlorodibenzofuran occurs under specific conditions such as high temperatures (above 150 °C), alkaline environments, and exposure to ultraviolet light or radical-forming substances. Key reactions include:

  • Intermolecular condensation of ortho-chlorophenols during the synthesis of chlorinated pesticides.
  • Intramolecular cyclization of predibenzofurans.
  • Thermal degradation processes such as combustion and pyrolysis of organic materials containing chlorine .

2,3,7,8-Tetrachlorodibenzofuran exhibits significant biological activity, primarily through its interaction with the aryl hydrocarbon receptor. This receptor regulates gene expression related to detoxification processes. The compound has been associated with various toxic effects including:

  • Immunotoxicity: Disruption of immune system function.
  • Endocrine disruption: Interference with hormonal systems.
  • Reproductive toxicity: Impairment of reproductive health and fetal development.
  • Carcinogenic effects: Potential to promote cancer development through mechanisms such as oxidative stress and altered signal transduction pathways .

While 2,3,7,8-tetrachlorodibenzofuran is not used commercially due to its toxicity, understanding its properties is crucial for environmental monitoring and toxicology studies. Its presence in the environment necessitates research into remediation techniques and health risk assessments associated with exposure .

Studies on 2,3,7,8-tetrachlorodibenzofuran have focused on its interactions with biological systems. Research indicates that it can cause:

  • Thymic atrophy and immune suppression in animal models.
  • Altered metabolic processes, particularly affecting bile acid metabolism and lipid biosynthesis .
  • Developmental toxicity, impacting fetal growth and development when exposure occurs during pregnancy .

2,3,7,8-Tetrachlorodibenzofuran shares structural similarities with several other polychlorinated compounds. Notable comparisons include:

Compound NameChemical FormulaUnique Features
2,3,7,8-Tetrachlorodibenzo-p-dioxinC₁₂H₄Cl₄O₂Extremely toxic; known for its environmental persistence and bioaccumulation.
2,4-Dichlorophenoxyacetic acidC₈H₆Cl₂O₃Widely used herbicide; less toxic than dibenzofurans but still poses environmental risks.
Polychlorinated biphenylsC₁₂H₁₀ClₓIndustrial chemicals with similar toxicological profiles; linked to various health issues.

The uniqueness of 2,3,7,8-tetrachlorodibenzofuran lies in its specific toxicity profile and mechanisms of action related to endocrine disruption and immunotoxicity compared to these similar compounds .

Understanding these compounds helps in assessing risks associated with environmental contamination and human health impacts stemming from exposure to polychlorinated compounds.

Physical Description

Solid; [HSDB] White powder; [MSDSonline]

Color/Form

Crystals from 2,2,4-trimethylpentane

XLogP3

6.5

Hydrogen Bond Acceptor Count

1

Exact Mass

305.898675 g/mol

Monoisotopic Mass

303.901626 g/mol

Heavy Atom Count

17

Decomposition

When heated to decomposition it emits toxic fumes of Chloride.

Melting Point

227-228 °C

UNII

XZJ41GQI5D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The AH receptor is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized the actions of 2,3,7,8-tetrachlorodibenzofuran, a well-studied AH receptor ligand, and the expression of AH receptor receptor and selected AH receptor signal transduction pathway genes in the developing mouse mammary gland. High levels of AH receptor protein were observed in the mammary glands of C57Bl/6J (AH receptor +/+) mice during estrous-stimulated growth and branching of terminal end buds (TEBs). Comparative analysis of mammary gland development in AH receptor -/- and +/+ littermates revealed a 50% reduction in TEBs and an increase in blunt-ended terminal ducts in the AH receptor null animals. Treatment of mammary glands, removed from estrogen/progesterone-primed C57Bl/6J mice and maintained in organ culture, with 2,3,7,8-tetrachlorodibenzofuran suppressed lobule development (greater than twofold decreases in lobule number and size), with a concomitant suppression of DNA synthesis, as judged by a 35 to 45% decrease in [3H]thymidine incorporation in the TEBs. Immunohistochemical staining patterns for AH receptor, aryl hydrocarbon nuclear translocator (ARNT; the heterodimerization partner of AH receptor), and two AH receptor-regulated genes, Cyp1A1 and Cyp1B1, were similar and not altered by treatment of mammary glands in organ culture with 2,3,7,8-tetrachlorodibenzofuran. The observed differences in the development of mammary glands from AH receptor +/+ and -/- mice, associated expression of the AH receptor protein with hormone-dependent lobule development, and suppressive actions of 2,3,7,8-tetrachlorodibenzofuran support the position that, in C57Bl/6J mice, development of the mammary gland is at least in part AH receptor dependent. Development occurs in the absence of exogenous AH receptor ligand, suggesting that the unoccupied receptor may function to support the proliferative stages required for full lobule development.
2,3,7,8-Tetrachlorodibenzo-p-dioxin is a common environmental pollutant causing public concern. Its toxic effects include disruption of the immune, endocrine, and reproductive systems, impairment of fetal development, carcinogenicity, and lethality in rodents. Here, we report that 2,3,7,8-tetrachlorodibenzo-p-dioxin induces apoptosis in two cultured human leukemic lymphoblastic T cell lines. This cell death was found not to be dependent on an aryl hydrocarbon receptor and to be inhibited by the inhibitor of tyrosine kinases and caspases. Apoptosis-linked c-Jun N-terminal kinase is rapidly activated in these cells by the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. A dominant-negative mutant of c-Jun N-terminal kinase prevented cell death in the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Furthermore, 2,3,7,8-tetrachlorodibenzo-p-dioxin decreases the Bcl-2 protein level in these cell lines. These findings will help in the understanding of the molecular mechanism underlying 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated immunotoxicity.
Although higher concentrations are required to achieve observable effects, the immunotoxic profile of the /polychlorinated dibenzofurans (PCDFs)/ is similar in nature to that described for /2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/. In fact, most of what is known regarding the immunotoxicity of the PCDF's in animal models has been learned during structure-activity relationship studies comparing TCDD to congeners of the dibenzofurans. TCDF (tetrachlorodibenzofuran) exposure in most species is associated with thymic atrophy and in guinea pigs it has been show to suppress the /delayed hypersensitivity response/ and lymphoproliferative responses to /phytohemagglutinin/ and /lipopolysaccharide/. Suppression of the /plaque-forming cell/ response to /sheep red blood cells/ after exposure to severe PCDF congeners has also been reported. /Polychlorinated dibenzofurans/
Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/

Vapor Pressure

0.00000153 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Absorption Distribution and Excretion

Labeled tetrachlorodibenzofuran was admin orally and iv to male Fischer 344 rats at 0.1 and 1.0 mumole/kg. TCDF was completely absorbed. Within 3 days, <5% remained in liver or fat and <2% remained in skin, with no other tissues exhibiting significant amount of radioactivity. The liver was the main site of accumulation, with lesser amounts being present in adipose tissues and skin. It was excreted primarily by fecal route. More than 50% of the dose was excreted in feces within 48 hr and over 90% within 5 days. Approx 3% was eliminated in urine within 5 days. 5% of the radioactivity administered was excreted in bile within 4 hr as 1 or more metabolites of TCDF.
Tissue distribution of receptor protein for tetrachlorodibenzo-p-dioxin (TCDD) in male Sprague-Dawley rats was determined by isoelectric focusing in polyacrylamide gel of cytosol labeled With (3)H-TCDD. In order for the TCDD receptor to focus as a single sharp peak at pi (isoelectric point) of 5.2, partial proteolysis of the receptor was carried out. Radioactivity bound to this peak was completely displaced when labeling of cytosol was carried out in the presence of 100 fold unlabeled 2,3,7,8-tetrachlorodibenzofuran.
High absorption (90%) was... reported for 2,3,7,8-tetraCDF in male Fischer-344 rats administered a single gavage dose of the /chlorodibenzofuran/ in Emulphor/ethanol.
In /a 3-day period/..., 49% of a dose of 14C-2,3,7,8-tetraCDF was absorbed /from the clipped back skin of male Fischer-344 rats/.
For more Absorption, Distribution and Excretion (Complete) data for 2,3,7,8-TETRACHLORODIBENZOFURAN (13 total), please visit the HSDB record page.

Metabolism Metabolites

A recent study... identified glucuronide and sulfate conjugates of 4-hydroxy-2,3,7,8-tetraCDF and 3-hydroxy-2,7,8-triCDF as the major biliary metabolites in rats dosed intravenously with 2,3,7,8-tetraCDF.
Thirteen chlorinated compounds were detected in bile collected for 48 hr from female Sprague Dawley rats given a single oral dose of 678 ug TCDF (79.4% pure)/kg bw. The four major metabolites considered to originate from TCDF were trichloromethoxy-dibenzofuran, two trichlorodimethoxy-dibenzofurans, and tetrachloromethoxydibenzofuran. The remaining nine metabolites, detected in minute amounts, originated most likely from contaminating PCDFs (1% triCDF, 8.4% tetraCDFs, 11.2% pentaCDFs).
Limited data suggest that autoinduction of metabolism and biliary excretion does occur for PCDFs, in contrast to PCDDs. Pretreatment of rats with 2,3,7,8-TCDF (1.0 umol/kg, 3 days earlier) significantly increased the biliary excretion of a subsequent dose of (14C)2,3,7,8-TCDF. The naive rats excreted 5.7 + or - 2.4% of the dose over the initial 8 hr, while the pretreated rats excreted 13.2 + or - 3.2% of the (14C)2,3,7,8-TCDF. Similarly, pretreatment of rats with 2,3,4,7,8-pentaCDF (500 ug/kg, /orally/, 3 days earlier) resulted in a two-fold increase in the biliary elimination of a subsequent dose of (14C)2,3,4,7,8-pentaCDF. These results suggest that pretreatment with 2,3,7,8-TCDF and 2,3,4,7,8-pentaCDF induces the metabolism of these congeners.
...Isolated hepatocytes and liver slices in suspension culture and hepatic microsomes were used as in vitro models to assess the hepatic uptake and metabolism of [3H]- and [14C]TCDD and [3H]TCDF (0.01-1.0 uM) in control and induced (5 ug TCDD/kg, 3 days earlier) male Sprague-Dawley rats. TCDD pretreatment, with an increase in cytochromes P450 1A1 and 1A2 (CYP1A1, CYP1A2), produced an increase in the hepatic uptake of TCDD, while no increase in the hepatic uptake of TCDF was observed. ...The rates of metabolism of TCDD and TCDF were directly proportional to their concentrations. ...Very limited metabolism of TCDD and TCDF was observed in control rat liver (0.45 and 3.2 pmol/hr/g hepatocyte wet wt at 0.1 uM, respectively). TCDD induced its own rate of metabolism about two- to fivefold at 1.0 uM but no induction was observed at 0.01 and 0.1 uM. In contrast, TCDD markedly induced the rate of TCDF metabolism at all substrate concentrations.
...Metabolism of all three compounds appears to be the rate-limiting step for excretion, which is primarily via the bile into the feces. Therefore, the biliary elimination of TCDF, TCDD, and TCB was examined as an indirect measure of metabolism. Male F344 rats were anesthetized with pentobarbital, the bile duct was cannulated, and 0.1 mumol [3H]TCDD, [14C]TCDF, or [14C]TCB/kg bw was administered iv. Bile was collected for 0-8 hr while the animals were kept under anesthesia. To determine if TCDF was able to induce its own metabolism in vivo, a single dose of 1.0 mumol TCDF/kg was administered to rats by oral gavage 3 days prior to iv injection of 0.1 or 0.3 mumol [14C]TCDF/kg. Biliary excretion and hepatic concentrations of [14C]TCDF were significantly increased in the pretreated animals. These results suggest an autoinduction of TCDF metabolism. Essentially all biliary [14C]TCDF radioactivity was attributable to metabolites. High-pressure liquid chromatography profiles of biliary radioactivity from 0-4 hr were qualitatively different between naive and pretreated rats. To determine if pretreatment with TCDD altered the metabolism of TCDF and vice versa, a single dose of 1.0 mumol TCDF/kg or 0.1 mumol TCDD/kg was administered by oral gavage 3 days prior to iv injection of 0.1 mumol [3H]TCDD or [14C]TCDF/kg, respectively.
No information on the metabolism of dibenzofuran in mammalian organisms was found in the available literature. The bacteria Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis degrade dibenzofuran to 2,2',3-trihydroxybiphenyl via dibenzofuran 4,4a-dioxygenase. (L952)

Wikipedia

2,3,7,8-Tetrachlorodibenzofuran

Biological Half Life

In rhesus monkeys administered a single dose of 30.7 ug 14C-2,3,7,8-tetraCDF/kg iv the CDF was rapidly cleared from the blood. A two component exponential decay from blood was observed, with half-lives of 1.5 min and 1 hr, respectively. ...Half-lives for excretion in urine and feces were 6.2 and 10.3 days, respectively. ...Whole body half-life was /about/ 8 days.
TCDF has a short half-life /in rats and mice/ (2-4 days)... .
Elimination half-life /in young adult to adult humans/ (range of means): 1.5-3.2 years /from table/
2,3,7,8-TCDF was also most persistent in the guinea pig /compared to other test species/, with a t1/2 of 20-40 days.

Methods of Manufacturing

OCCURRED AS AN IMPURITY IN COMMERCIAL POLYCHLORINATED BIPHENYL PRODUCTS AND 2,4,6-TRICHLOROPHENOL

General Manufacturing Information

PCDFs are formed as unwanted by-products during the manufacturing of chlorinated compounds such as trichlorophenol, 2,4,5-trichlorophenoxyacetic acid, pentachlorophenol, and PCBs.
Except for the production of reference standards, .../polychlorinated dibenzofurans/ PCDFs are not intentionally manufactured. In manufacturing processes their formatio theoretically occurs when free chlorine is present in one or several of the following reaction conditions: alkaline medium, temperature >150 °C, UV light, and radical-forming substances. In the past, metallurgic procedures (e.g., the production of copper by heating of ores with NaCl up to 500 °C) resulted in high amounts of ...PCDFs as byproducts. In the production of /chlorinated benzenes, chlorinated phenols, polychlorinated biphenyls/ and various chlorinated pesticides, ...PCDFs are formed as undesirable byproducts. They arise preferably by intermolecular condensation of ortho-chlorophenols or ortho-chlorophenoxy derivatives during the production of /pentachlorophenol/. In addition, intramolecular cyclization reactions of ...predibenzofurans may also result in the formation of ...PCDFs. /Polychlorinated dibenzofurans/
Thermal waste treatment processes are another important source of ...PCDF production. Two major pathways of ...PCDF formation include the combustion and pyrolysis of organochlorine compounds, and the combustion and pyrolysis of non-chlorinated organic material in the presence of chlorides, both of which lead to a 'de novo' synthesis. The recycling of metal cables may also result in ...PCDF formation (e.g., chlorine is formed by burning of the insulating polyvinylchloride which causes a 'de novo' synthesis of ...PCDFs). /Polychlorinated dibenzofurans/
When specific /polychlorinated biphenyls/ were pyrolyzed in quartz ampules between 500 and 700 °C, /polychlorinated dibenzofuran (PCDF)/ yields in the 1-10% range could be obtained, though they were accompanied by many other products, including chlorinated benzenes, naphthalenes, and hydroxy PCBs. ...There appear to be four major paths for production of PCDFs form PCBs: loss of two ortho chlorines, loss of ortho hydrogen as well as chlorine, loss of an ortho hydrogen as well as chlorine but involving a shift of chlorine from the 2 to the 3 position, and loss of two ortho hydrogens. /Polychlorinated dibenzofurans/

Analytic Laboratory Methods

OSW Method 8280. The Analysis of Polychlorinated Dibenzo-P-Dioxins and Polychlorinated Dibenzofurans by Capillary Gas Chromatography.
CLP Method DIOX. Analysis of PCDD and PCDF, Multi-Media, Multi-Concentration.
OSW Method 8290. Determination Of Polychlorinated Dibenzodioxins (PCDDs) And Polychlorinated Dibenzofurans (PCDFs) By High Resolution Gas Chromatography/High Resolution Mass Spectrometry (HRGC/HRMS).
OSW Method 8280A. The Analysis of Polychlorinated Dibenzo-P-Dioxins and Polychlorinated Dibenzofurans by High Resolution Gas Chromatography/Low Resolution Mass Spectrometry (HRGS/LRMS).
Method: EPA-EAD 1613, Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution High Resolution Gas Chromatography/High Resolution Mass Spectrometry; Analyte: 2,3,7,8-tetrachlorodibenzofuran; Matrix: water, soil, sediment, sludge, tissue, and other sample matrices; Detection Level: 10 picogram/l.

Clinical Laboratory Methods

Analysis of 2,3,7,8-tetrachlorodibenzofuran metabolites from rat bile by GC-MS.

Dates

Last modified: 08-19-2023

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